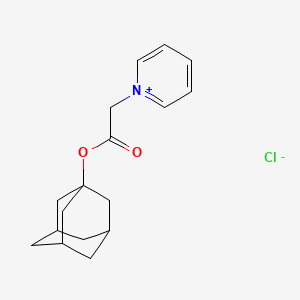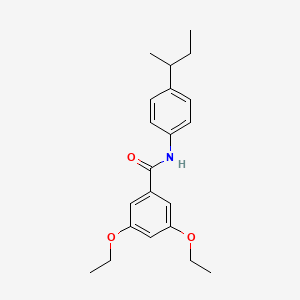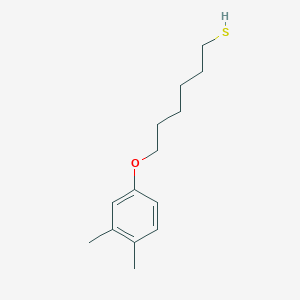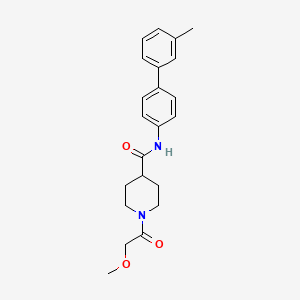
1-Adamantyl 2-pyridin-1-ium-1-ylacetate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantyl 2-pyridin-1-ium-1-ylacetate;chloride is a compound that combines the unique structural features of adamantane and pyridine. Adamantane is a polycyclic hydrocarbon known for its stability and diamond-like structure, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-Adamantyl 2-pyridin-1-ium-1-ylacetate;chloride typically involves the reaction of 1-adamantylacetic acid with pyridine under specific conditions. One common method includes the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as catalysts to facilitate the reaction . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
1-Adamantyl 2-pyridin-1-ium-1-ylacetate;chloride undergoes various chemical reactions, including:
Oxidation: The adamantyl moiety can be oxidized to form ketones or alcohols under specific conditions.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Adamantyl 2-pyridin-1-ium-1-ylacetate;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug delivery agent is being explored, particularly in the design of targeted drug delivery systems.
Mecanismo De Acción
The mechanism by which 1-Adamantyl 2-pyridin-1-ium-1-ylacetate;chloride exerts its effects involves its interaction with specific molecular targets. The adamantyl moiety can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the pyridinium ion can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-Adamantyl 2-pyridin-1-ium-1-ylacetate;chloride can be compared with other adamantane and pyridine derivatives:
1-Adamantylacetic acid: Similar in structure but lacks the pyridinium ion, making it less reactive in certain biological contexts.
Pyridinium chloride: Contains the pyridinium ion but lacks the adamantyl moiety, resulting in different physical and chemical properties.
Adamantane derivatives: Compounds like 1,3-dehydroadamantane have similar structural features but different reactivity and applications.
Propiedades
IUPAC Name |
1-adamantyl 2-pyridin-1-ium-1-ylacetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2.ClH/c19-16(12-18-4-2-1-3-5-18)20-17-9-13-6-14(10-17)8-15(7-13)11-17;/h1-5,13-15H,6-12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRZQTPHEFSKKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C[N+]4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4995055.png)
![3-[(4-Methoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4995059.png)
![4-{[4-(4-chlorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4995068.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4995081.png)
![N-methyl-N-(pyrazin-2-ylmethyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4995097.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4995098.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4995108.png)
![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4995110.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4995117.png)
![(2-fluoro-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B4995121.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995123.png)

